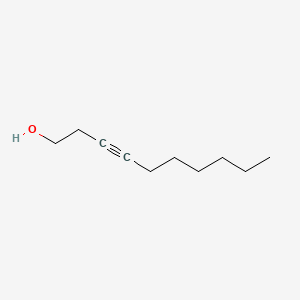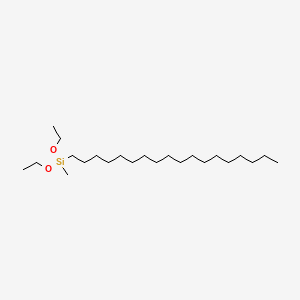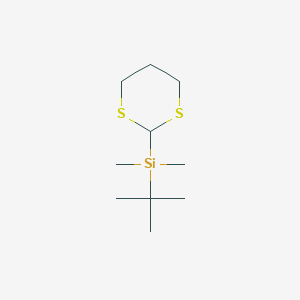
2-(tert-Butyldimethylsilyl)-1,3-dithiane
Descripción general
Descripción
“2-(tert-Butyldimethylsilyl)-1,3-dithiane” is a chemical compound that contains a tert-butyldimethylsilyl group . It is related to tert-Butyldimethylsilyl chloride, which is a chlorosilane containing two methyl groups and a tert-butyl group .
Synthesis Analysis
The synthesis of “2-(tert-Butyldimethylsilyl)-1,3-dithiane” involves the use of solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . A stereocontrolled total synthesis of the neotropical poison-frog alkaloid (-)-205B has been achieved, employing a dithiane three-component linchpin coupling .Chemical Reactions Analysis
The chemical reactions involving “2-(tert-Butyldimethylsilyl)-1,3-dithiane” include the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . Additionally, a 50% aqueous methanolic solution of Oxone selectively cleaves primary tert-butyldimethylsilyl ethers at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(tert-Butyldimethylsilyl)-1,3-dithiane” include a refractive index of n20/D 1.531 (lit.), a boiling point of 124 °C/5 mmHg (lit.), and a density of 1.01 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Application 1: RNA Synthesis
- Summary of the Application : The compound is used in the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . This method is used to produce high-quality synthetic RNA either manually or machine-assisted .
- Methods of Application or Experimental Procedures : The synthesis is performed on a solid-phase using standard β-cyanoethyl phosphoramidite chemistry with tert-butyldimethylsilyl (TBDMS) protection of the ribose 2’-hydroxyl group . The 3’-terminal nucleoside is anchored via a succinyl linkage to an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene, contained in an appropriate reaction vessel . The nucleobases of the phosphoramidites and functionalized supports are protected with the N-tert-butylphenoxyacetyl group to enable mild deprotection of the RNA at the end of the synthesis .
- Results or Outcomes : The result is the production of high-quality synthetic RNA. The method is reliable and has become routine due to the recent intense interest in synthetic RNA, largely triggered by the discovery and utility of small interfering RNAs (siRNAs) but also owing to the development of ribozymes and aptamers for therapeutic and/or diagnostic applications .
Application 2: Protection of Hydroxyl Compounds
- Summary of the Application : The compound is used in the protection of hydroxyl compounds. It reacts with alcohols in the presence of base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .
- Methods of Application or Experimental Procedures : The reaction involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) and an alcohol in the presence of a base . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent .
- Results or Outcomes : The result is the production of tert-butyldimethyl silyl ethers from alcohols. These ethers are more stable and resistant to hydrolysis compared to trimethylsilyl ethers .
Application 3: Preparation of Isoxazoline N-Oxides
- Summary of the Application : The compound is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .
- Results or Outcomes : The result is the production of isoxazoline N-oxides from α-bromonitroalkanes and olefins .
Application 4: Synthesis of 4,4′-bibenzo
- Summary of the Application : The compound is used in the synthesis of 4,4′-bibenzo .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of BBT-1 or BBT-2 with LDA, followed by treatment with TBDMSCl .
- Results or Outcomes : The result is the production of BBT-3 with two tert-butyldimethylsilyl groups on each thiophene ring .
Application 5: Selective Deprotection of TBDMS Ethers
- Summary of the Application : The compound is used in the selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers of alcohols in the presence of TBDMS ethers of phenols .
- Methods of Application or Experimental Procedures : Various TBDMS ethers are easily removed in excellent yields by treatment with a catalytic amount of N-iodosuccinimide in methanol .
- Results or Outcomes : The result is the selective deprotection of TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols .
Application 6: Synthesis of Isoxazoline N-Oxides
Propiedades
IUPAC Name |
tert-butyl-(1,3-dithian-2-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2Si/c1-10(2,3)13(4,5)9-11-7-6-8-12-9/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISLIURJHXAPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339004 | |
| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyldimethylsilyl)-1,3-dithiane | |
CAS RN |
95452-06-5 | |
| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine](/img/structure/B1582640.png)
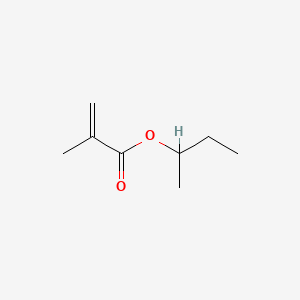
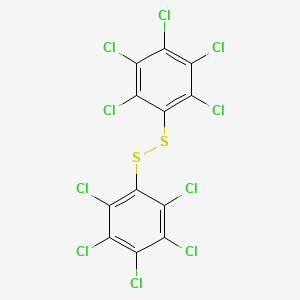
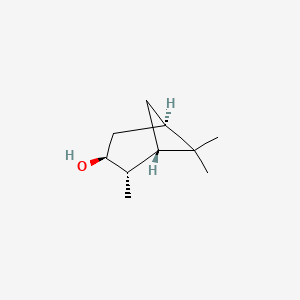
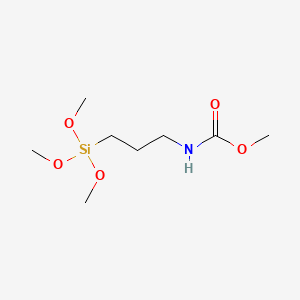
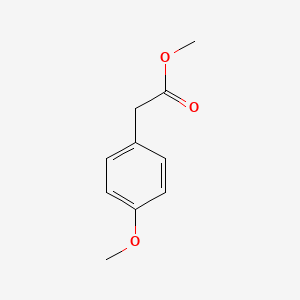
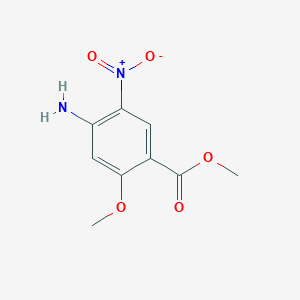
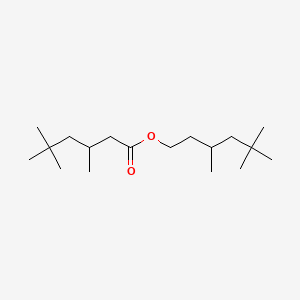
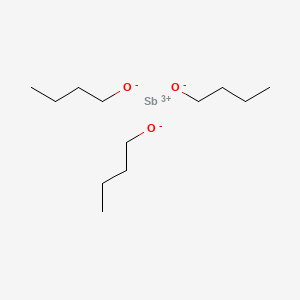
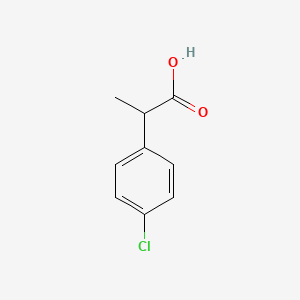
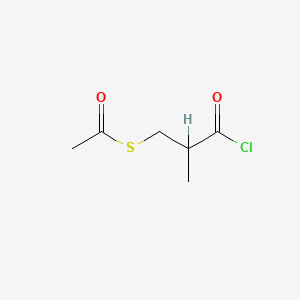
![Benzothiazolium, 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methyl-, methyl sulfate](/img/structure/B1582658.png)
